24,25-Dihydroxy Vitamin D2-d3

Overview

Description

24,25-Dihydroxy Vitamin D2-d3 is a compound that belongs to the family of vitamin D metabolites. It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. This compound is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3, and plays a role in the metabolism and regulation of calcium and phosphate in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxy Vitamin D2-d3 typically involves the hydroxylation of vitamin D2 or vitamin D3. One common method is the use of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase), which catalyzes the hydroxylation of 25-hydroxyvitamin D3 to form 24,25-dihydroxyvitamin D3 . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as chromatography to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions: 24,25-Dihydroxy Vitamin D2-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other metabolites.

Reduction: Reduction reactions can modify the hydroxyl groups.

Substitution: Substitution reactions can occur at the hydroxyl groups or other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products: The major products formed from these reactions include various hydroxylated metabolites of vitamin D, which may have different biological activities and functions .

Scientific Research Applications

24,25-Dihydroxy Vitamin D2-d3 has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.

Biology: The compound is studied for its role in calcium and phosphate metabolism and its effects on bone health.

Medicine: Research is ongoing to understand its potential therapeutic applications in conditions such as osteoporosis and chronic kidney disease.

Mechanism of Action

The mechanism of action of 24,25-Dihydroxy Vitamin D2-d3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it influences the transcription of various genes involved in calcium and phosphate homeostasis. The compound also interacts with enzymes such as CYP24A1, which regulates its metabolism and activity .

Comparison with Similar Compounds

1,25-Dihydroxyvitamin D3: The active form of vitamin D3, which has a higher affinity for VDR and more potent biological effects.

25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3, commonly measured to assess vitamin D status.

Uniqueness: 24,25-Dihydroxy Vitamin D2-d3 is unique in its role as a metabolite that is primarily involved in the regulation of vitamin D catabolism. Unlike 1,25-dihydroxyvitamin D3, which is the active hormonal form, 24,25-dihydroxyvitamin D3 is considered an inactive metabolite with potential regulatory functions .

Biological Activity

24,25-Dihydroxy Vitamin D2-D3 (24,25(OH)₂D) is a metabolite of vitamin D that plays a significant role in calcium homeostasis and bone metabolism. Unlike its more well-known counterparts, 1,25-dihydroxyvitamin D (1,25(OH)₂D), which is the active form of vitamin D, 24,25(OH)₂D has been less studied but is gaining recognition for its biological activities and regulatory functions.

Synthesis and Metabolism

The synthesis of 24,25(OH)₂D occurs primarily through the action of the enzyme CYP24A1 on 25-hydroxyvitamin D (25(OH)D). This process is crucial for the catabolism of vitamin D metabolites and helps regulate vitamin D levels in the body. The balance between the production of 24,25(OH)₂D and its precursors is influenced by factors such as parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23) .

Biological Functions

Calcium Homeostasis:

24,25(OH)₂D is involved in maintaining calcium levels in the bloodstream. It acts by modulating the effects of PTH and influencing the absorption of calcium in the intestines and its mobilization from bones .

Bone Health:

Research indicates that 24,25(OH)₂D is essential for normal bone integrity and may play a role in fracture healing. Studies involving animal models have shown that this metabolite can enhance bone strength when administered alongside other vitamin D metabolites .

Gene Regulation:

Like other vitamin D metabolites, 24,25(OH)₂D binds to the vitamin D receptor (VDR), influencing gene expression related to calcium metabolism and immune function. This binding can modulate the transcription of various genes involved in cellular processes across different tissues .

Clinical Implications

Chronic Kidney Disease (CKD):

In CKD patients, lower levels of 24,25(OH)₂D have been observed, indicating impaired vitamin D metabolism. This reduction may contribute to secondary hyperparathyroidism and other metabolic disturbances associated with kidney dysfunction . A study found that serum concentrations of 24,25(OH)₂D correlated with markers of kidney function and other metabolic parameters .

Vitamin D Deficiency:

The ratio of 25(OH)D to 24,25(OH)₂D can serve as a useful biomarker for assessing vitamin D status. An elevated ratio may indicate insufficient vitamin D levels or impaired metabolism . Clinical assessments often utilize this ratio to tailor supplementation strategies for individuals at risk of deficiency.

Case Studies

-

Case Study on Hypercalcemia:

A patient with idiopathic infantile hypercalcemia was found to have biallelic mutations in CYP24A1, leading to an inability to produce 24,25(OH)₂D from 25(OH)D. This resulted in elevated levels of 1,25(OH)₂D and persistent hypercalcemia. The patient's treatment involved managing vitamin D intake to normalize serum levels . -

Chronic Kidney Disease Study:

In a cohort study involving patients with varying degrees of CKD, researchers measured serum concentrations of 24,25(OH)₂D alongside other vitamin D metabolites. The findings indicated that reduced renal function was associated with decreased levels of this metabolite, highlighting its potential as a marker for assessing vitamin D catabolism in kidney disease .

Research Findings

Recent studies have provided insights into the dynamics of vitamin D metabolites:

- A study reported that an increase in serum levels of 24,25(OH)₂D occurs under conditions of hypervitaminosis D as a protective mechanism against excessive accumulation of active metabolites .

- Another research effort demonstrated that maintaining appropriate levels of 24,25(OH)₂D could mitigate some adverse effects associated with low-grade inflammation and immune dysregulation seen in various chronic diseases .

Properties

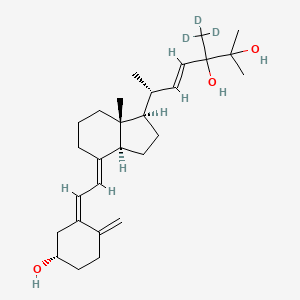

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1/i6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-TYXRNSGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747686 | |

| Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118584-50-2 | |

| Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.